molecular formula C8H6BrNS B1266649 6-Bromo-2-methyl-1,3-benzothiazole CAS No. 5304-21-2

6-Bromo-2-methyl-1,3-benzothiazole

Cat. No.: B1266649
CAS No.: 5304-21-2
M. Wt: 228.11 g/mol
InChI Key: NPBQNFVPWXRIGG-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature standards, with the Chemical Abstracts Service registry number 5304-21-2 serving as its unique identifier. The compound exists under several synonymous designations including 6-bromo-2-methylbenzothiazole, 2-methyl-6-bromobenzothiazole, and 6-bromo-2-methylbenzo[d]thiazole, reflecting variations in naming conventions across different chemical databases and suppliers. The molecular structure encompasses a bicyclic aromatic system where a thiazole ring is fused to a benzene ring, creating the characteristic benzothiazole framework that serves as the foundation for numerous biologically active compounds.

The compound's structural features include a bromine substituent positioned at carbon-6 of the benzene ring and a methyl group attached to carbon-2 of the thiazole ring, creating a specific substitution pattern that influences both its chemical reactivity and potential biological activity. The Standard International Chemical Identifier representation provides the complete structural description: InChI=1S/C8H6BrNS/c1-5-10-7-3-2-6(9)-4-8(7)11-5/h2-4H,1H3, while the simplified molecular-input line-entry system notation reads CC1=NC2=C(S1)C=C(C=C2)Br, offering alternative methods for computational and database applications.

Property Value Source
Molecular Formula C8H6BrNS
Molecular Weight 228.11 g/mol
Chemical Abstracts Service Number 5304-21-2
International Union of Pure and Applied Chemistry Name This compound
InChI Key NPBQNFVPWXRIGG-UHFFFAOYSA-N

Historical Context in Heterocyclic Chemistry

The benzothiazole ring system has a rich history in heterocyclic chemistry, with the first 2-substituted benzothiazoles reported by August Wilhelm von Hofmann in 1879, marking the beginning of systematic investigation into this important class of compounds. The development of benzothiazole chemistry gained significant momentum in 1921 when 2-sulfanylbenzothiazoles were discovered as vulcanization accelerators for natural and synthetic rubber, establishing the first major industrial application of these heterocyclic compounds. Parent benzothiazole was initially isolated from natural sources in 1967 from the volatiles of American cranberries Vaccinium macrocarpon, demonstrating the natural occurrence of this ring system and expanding interest in its derivatives.

The synthesis and study of halogenated benzothiazole derivatives, including brominated compounds like this compound, emerged as part of broader efforts to develop structure-activity relationships within the benzothiazole family. Research into halogenated heterocycles gained particular prominence due to their enhanced biological activities and improved pharmacokinetic properties compared to their non-halogenated counterparts. The specific substitution pattern found in this compound represents a strategic combination designed to optimize both synthetic accessibility and potential biological activity, reflecting decades of accumulated knowledge in heterocyclic medicinal chemistry.

Contemporary research has revealed that benzothiazole derivatives possess a privileged scaffold status in drug discovery, with numerous marketed pharmaceuticals containing this core structure. The historical progression from simple benzothiazole compounds to complex derivatives like this compound illustrates the evolution of heterocyclic chemistry from fundamental structural studies to targeted drug design applications. This compound represents a convergence of classical heterocyclic synthesis with modern medicinal chemistry principles, embodying the systematic approach to molecular modification that characterizes contemporary pharmaceutical research.

Position Within Benzothiazole Derivatives

This compound occupies a distinctive position within the extensive family of benzothiazole derivatives, characterized by its dual substitution pattern that combines halogenation with alkylation. The compound belongs to the broader category of 2-substituted benzothiazoles, which represent the most extensively studied and synthetically accessible class of benzothiazole derivatives. Within this group, the presence of the bromine atom at the 6-position places it among halogenated benzothiazoles, a subset known for enhanced biological activities and improved pharmaceutical properties compared to non-halogenated analogues.

The methyl substitution at the 2-position of the thiazole ring is a common structural motif found in numerous biologically active benzothiazole derivatives, providing a balance between molecular complexity and synthetic accessibility. This substitution pattern has been extensively explored in drug discovery programs targeting various therapeutic areas including cancer, infectious diseases, and inflammatory conditions. The specific combination of 6-bromo and 2-methyl substitutions creates a unique electronic environment that influences both the compound's reactivity and its potential interactions with biological targets.

Research investigations have demonstrated that benzothiazole derivatives with halogen substitutions at positions 5, 6, or 7 of the benzene ring often exhibit enhanced potency in biological assays compared to their unsubstituted counterparts. The bromine atom in this compound serves multiple functions: it can participate in halogen bonding interactions with biological targets, influence the compound's lipophilicity and membrane permeability, and provide a synthetic handle for further chemical modifications through cross-coupling reactions. Within the context of structure-activity relationship studies, this compound serves as both a biologically active entity and a versatile synthetic intermediate for accessing more complex benzothiazole derivatives.

Derivative Class Substitution Pattern Representative Biological Activities References
2-Alkyl benzothiazoles 2-methyl, 2-ethyl Antimicrobial, anti-inflammatory
Halogenated benzothiazoles 5-bromo, 6-bromo, 7-chloro Anticancer, antiviral
2-Aryl benzothiazoles 2-phenyl, 2-pyridyl Anticancer, neuroprotective
Hydroxylated derivatives 6-hydroxy, 2-hydroxy Antioxidant, antimicrobial

Properties

IUPAC Name

6-bromo-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6BrNS/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBQNFVPWXRIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201085
Record name Benzothiazole, 6-bromo-2-methyl-
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Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5304-21-2
Record name Benzothiazole, 6-bromo-2-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiazole, 6-bromo-2-methyl-
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Record name 5304-21-2
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Preparation Methods

Key Findings:

  • Reagent System : Br₂ in methanol at ambient temperature.
  • Mechanism : Bromine adsorbs onto the benzothiazole ring, followed by nucleophilic attack at the para position relative to the methyl group.
  • Side Reactions : Competing ring bromination is minimized using polar aprotic solvents (e.g., DMF) and controlled stoichiometry (1.05 eq Br₂).

Optimized Procedure :

Parameter Value
Substrate 2-Methyl-1,3-benzothiazole
Brominating Agent Br₂ (1.5 mL)
Solvent Methanol (50 mL)
Temperature Ambient (25°C)
Reaction Time 8 hours
Yield 93% (4.67 g)

Halogen Exchange Reactions

Halogen exchange using metal catalysts enables the substitution of iodine or chlorine with bromine in pre-functionalized benzothiazoles. This method is advantageous for late-stage bromination.

Case Study:

  • Substrate : 6-Iodo-2-methyl-1,3-benzothiazole.
  • Reagents : CuBr (2 eq), HBr (48% aqueous).
  • Conditions : Reflux in DMF at 150°C for 12 hours.
  • Yield : 85–88%.

Mechanistic Insight :
The reaction proceeds via a Ullmann-type coupling, where copper facilitates bromide displacement of iodide.

Suzuki-Miyaura Cross-Coupling for Functionalized Derivatives

While primarily used for post-synthetic modifications, Suzuki coupling can introduce bromine indirectly. For example, acetyl-protected 2-amino-6-bromobenzothiazole reacts with aryl boronic acids under Pd(0) catalysis to yield biaryl derivatives, though this is less common for simple bromination.

Representative Data :

Substrate Boronic Acid Catalyst Yield
2-Acetamido-6-bromobenzothiazole Phenyl Pd(PPh₃)₄ 80%

Green Chemistry Approaches

Recent advances emphasize solvent-free or aqueous-phase bromination to reduce environmental impact.

NBS/NaBr System:

  • Reagents : NBS (1.1 eq), NaBr (1.2 eq) in PEG-400.
  • Conditions : 50°C, 30 minutes.
  • Yield : 89%.

Advantages : Avoids toxic Br₂ and chlorinated solvents.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclization 90–92 99.5 High scalability Requires halogenated thiophenol precursors
Direct Bromination 93 98 Simple setup Bromine handling hazards
Halogen Exchange 85–88 97 Late-stage modification High temperatures required
Green Chemistry 89 96 Eco-friendly Lower yields for bulky substrates

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 6-Bromo-2-methyl-1,3-benzothiazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced benzothiazole derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and other oxidizing agents are used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzothiazole derivatives can be formed.

    Oxidation Products: Oxidized derivatives such as sulfoxides and sulfones.

    Reduction Products: Reduced derivatives of benzothiazole.

Scientific Research Applications

Chemical Properties and Structure

6-Bromo-2-methyl-1,3-benzothiazole has the molecular formula C8H6BrN2S and a CAS number of 5304-21-2. The compound features a benzothiazole ring with a bromine atom and a methyl group, which contribute to its unique chemical reactivity and biological activity.

Medicinal Chemistry

Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MIC) against various pathogens. A study highlighted that benzothiazole derivatives can inhibit enzymes crucial for microbial survival, such as dihydroorotase and DNA gyrase.

Compound NameMIC (µg/mL)Target Pathogen
This compoundTBDTBD
Benzothiazole derivative A3.12Mycobacterium tuberculosis
Benzothiazole derivative B<0.01Cancer cell lines

Anticancer Activity
The anticancer potential of this compound has been extensively studied. It has been shown to inhibit the proliferation of various cancer cell lines by interfering with key signaling pathways such as AKT and ERK.

Cell Line TestedIC50 (µM)Mechanism of Action
A431TBDInhibition of cell proliferation
A549TBDInduction of apoptosis
H1299TBDModulation of signaling pathways

Materials Science

This compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices.

Chemical Biology

In chemical biology, this compound serves as a probe or ligand in biochemical assays to study enzyme activities and protein interactions. Its ability to form stable complexes with biological targets enhances its utility in research.

Study on Antimicrobial Efficacy

A recent investigation evaluated the efficacy of various benzothiazole derivatives against Mycobacterium tuberculosis. The study found that one derivative exhibited an MIC value of 3.12 µg/mL, showcasing the potential of modifying benzothiazoles for enhanced antimicrobial activity.

Study on Anticancer Properties

Another study focused on a series of benzothiazole compounds that demonstrated dual anti-inflammatory and anticancer activities. One notable compound significantly inhibited inflammatory cytokines while promoting apoptosis in cancer cells at concentrations as low as 1 µM.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Electronic Properties

Key structural analogs differ in substituent positions and functional groups, influencing their electronic and steric profiles:

Compound Name Substituents Molecular Formula Key Features
6-Bromo-2-methyl-1,3-benzothiazole Br (C6), CH₃ (C2) C₈H₆BrNS Planar structure; bromine enhances electrophilicity for cross-coupling
6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole Br (C6), F (C4), CH₃ (C2) C₈H₅BrFNS Fluorine introduces electronegativity, altering π-electron distribution
6-Bromo-2-(methylthio)-1,3-benzothiazole Br (C6), SCH₃ (C2) C₈H₆BrNS₂ Methylthio group increases lipophilicity and sulfur-mediated reactivity
2-Bromo-1,3-benzothiazole Br (C2) C₇H₄BrNS Bromine at C2 directs regioselective substitution in drug synthesis

Key Observations :

  • Bromine at C6 (as in this compound) enhances electrophilic aromatic substitution (EAS) at adjacent positions, while bromine at C2 (e.g., 2-Bromo-1,3-benzothiazole) directs reactivity toward C5 and C7 .
  • Electron-withdrawing groups (e.g., F in 6-Bromo-4-fluoro analog) reduce electron density on the benzothiazole ring, affecting hydrogen bonding and π-stacking interactions .

Reactivity Trends :

  • Bromine substituents facilitate cross-coupling reactions (e.g., Suzuki, Heck) for functionalization .
  • Methyl groups at C2 (as in 6-Bromo-2-methyl analog) sterically hinder substitution at C2 but activate adjacent positions for electrophilic attack .

Crystallographic and Supramolecular Features

Crystal structures reveal distinct packing patterns influenced by substituents:

Compound Hydrogen Bonding π-π Interactions (Å) Planarity Deviation (Å)
6-Bromo-1,3-benzothiazol-2-amine N–H⋯N, N–H⋯Br (layered sheets) 3.884 0.011
6-Bromo-2-(methylthio)benzothiazole C–H⋯Br interactions Not reported 0.0019

Key Insight :

  • Bromine participates in N–H⋯Br hydrogen bonds, stabilizing crystal lattices, while methylthio groups favor weaker C–H⋯Br interactions .

Biological Activity

6-Bromo-2-methyl-1,3-benzothiazole is a member of the benzothiazole family, which has garnered interest due to its diverse biological activities. This compound features a bromine atom at the 6-position and a methyl group at the 2-position of the benzothiazole structure, contributing to its unique chemical properties and potential pharmacological applications.

The chemical formula for this compound is C₇H₆BrN₃S. Its structure consists of a benzene ring fused to a thiazole ring, which is known to influence its biological activity. The presence of the bromine atom and the methyl group plays a crucial role in its reactivity and interaction with biological targets.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Various derivatives of benzothiazole, including this compound, have shown significant activity against bacteria and fungi, indicating potential as antimicrobial agents.
  • Anticancer Properties : Studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines, including colon carcinoma and hepatocellular carcinoma. For instance, related compounds have been identified as strong inhibitors of nitric oxide generation in LPS-stimulated macrophages, showcasing their immunosuppressive properties .
  • Anti-inflammatory Effects : Some studies indicate that benzothiazole derivatives can act as immunosuppressors and exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialSignificant activity against various bacteria and fungi
AnticancerStrong cytotoxicity against colon carcinoma and others
Anti-inflammatoryInhibition of LPS-stimulated NO generation

Detailed Research Findings

  • Antimicrobial Studies : Research has shown that benzothiazole derivatives demonstrate substantial antimicrobial properties. For instance, the compound's ability to inhibit bacterial growth was tested against several strains, revealing effective minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Cytotoxicity Assays : In vitro studies conducted on various cancer cell lines indicated that this compound exhibits significant cytotoxic effects. The compound was tested using MTT assays, showing IC₅₀ values in the low micromolar range for several cancer types .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways. Studies have suggested that benzothiazole derivatives can modulate signaling pathways associated with cell survival and apoptosis .

Q & A

Basic: What are the optimized synthetic routes for 6-bromo-2-methyl-1,3-benzothiazole?

Answer:
The synthesis typically involves bromination of a pre-functionalized benzothiazole precursor. A validated method includes:

  • Step 1: Bromination of 2-methyl-1,3-benzothiazole using bromine (Br₂) in acetic acid under reflux (80–90°C) for 6–8 hours .

  • Step 2: Purification via column chromatography (hexane/ethyl acetate, 4:1 v/v) yields ~65–85% purity.

  • Key Data:

    ParameterValueSource
    Yield70–85%
    Melting Point201–203°C
    TLC Rf0.68 (hexane/EtOAc)

Alternative routes may use CuBr₂-mediated bromination for regioselectivity .

Basic: How is structural characterization performed for this compound derivatives?

Answer:
A multi-technique approach is critical:

  • X-ray Crystallography: SHELX software (e.g., SHELXL) refines bond lengths and angles, confirming planarity of the benzothiazole core (dihedral angle <1.5°) .
  • Spectroscopy:
    • ¹H NMR: Methyl protons resonate at δ 2.45–2.50 ppm, while aromatic protons appear as doublets (δ 7.2–7.8 ppm, J = 8.5 Hz) .
    • IR: Stretching frequencies at 1595 cm⁻¹ (C=N) and 3034 cm⁻¹ (Ar–H) confirm functional groups .
  • Elemental Analysis: C/H/N/S/Br ratios match theoretical values within ±0.3% .

Advanced: How can computational methods predict electronic properties of this compound?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G level provides insights:

  • Frontier Molecular Orbitals (FMOs):

    PropertyValue (eV)
    HOMO-LUMO gap3.8–4.2
    • A narrow gap suggests utility in charge-transfer applications (e.g., organic semiconductors).
  • Electrostatic Potential Maps: Highlight electron-deficient regions at the bromine and sulfur atoms, favoring nucleophilic substitution .

Advanced: What challenges arise in crystallographic analysis of halogenated benzothiazoles?

Answer:
Key issues include:

  • Disorder in Halogen Positions: Bromine’s high electron density can cause ambiguous Fourier maps, resolved using SHELXD for phase refinement .
  • Hydrogen Bonding: In co-crystals (e.g., with octanedioic acid), intermolecular O–H···N and N–H···O bonds stabilize 3D networks, requiring high-resolution (<1.0 Å) data .
  • Thermal Motion: Methyl groups exhibit higher displacement parameters (Uₑq ~0.08 Ų), necessitating anisotropic refinement .

Advanced: How does this compound participate in cross-coupling reactions?

Answer:
The bromine atom enables Suzuki-Miyaura coupling:

  • Conditions: Pd(PPh₃)₄ catalyst, arylboronic acid, K₂CO₃ in THF/H₂O (3:1) at 80°C .
  • Yield: 60–75% for biaryl derivatives.
  • Mechanistic Insight: Oxidative addition at Pd⁰ forms a Pd–Br intermediate, followed by transmetallation and reductive elimination .

Advanced: What contradictions exist in reported synthetic yields and how are they resolved?

Answer:
Discrepancies arise from:

  • Reagent Purity: Impure bromine (e.g., <99%) reduces yields by 10–15% .

  • Solvent Effects: Acetic acid vs. acetonitrile alters reaction kinetics; acetic acid suppresses side reactions (e.g., debromination) .

  • Optimization Example:

    ConditionYield (Br₂ in AcOH)Yield (CuBr₂ in MeCN)
    Standard70%55%
    Additive (H₂O₂)85%N/A

Advanced: How are benzothiazole derivatives applied in material science?

Answer:

  • Organic Electronics: The electron-withdrawing bromine and sulfur atoms enhance charge mobility in thin-film transistors (μ = 0.1–0.3 cm²/V·s) .
  • Sensor Design: Thiazole-based polymers detect nitroaromatics (e.g., TNT) via fluorescence quenching (LOD = 10⁻⁸ M) .
  • Photovoltaics: Benzothiazole-BODIPY hybrids achieve 8–10% power conversion efficiency in dye-sensitized solar cells .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE: Nitrile gloves, fume hood, and flame-resistant lab coats .
  • Waste Disposal: Halogenated waste must be incinerated at >1000°C to prevent dioxin formation .
  • First Aid: For inhalation, move to fresh air; for skin contact, wash with 10% NaHCO₃ solution .

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